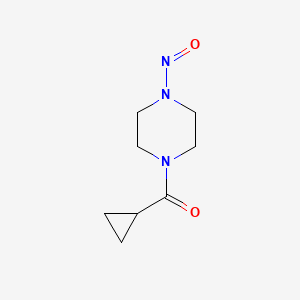
1-Cyclopropanecarbonyl-4-nitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropanecarbonyl-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosamines It is characterized by the presence of a cyclopropane ring attached to a carbonyl group and a nitroso group attached to a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonyl-4-nitrosopiperazine typically involves the reaction of cyclopropanecarbonyl chloride with 4-nitrosopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropanecarbonyl chloride} + \text{4-nitrosopiperazine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropanecarbonyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Cyclopropanecarbonyl-4-nitrosopiperazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropanecarbonyl-4-nitrosopiperazine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Methyl-4-nitrosopiperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropanecarbonyl-4-nitrosopiperazine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
cyclopropyl-(4-nitrosopiperazin-1-yl)methanone |
InChI |
InChI=1S/C8H13N3O2/c12-8(7-1-2-7)10-3-5-11(9-13)6-4-10/h7H,1-6H2 |
Clé InChI |
WHMMXKUGASIYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N2CCN(CC2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



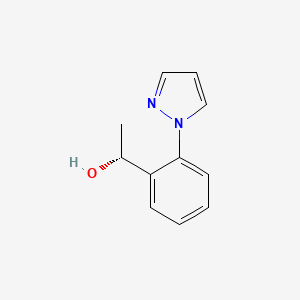
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
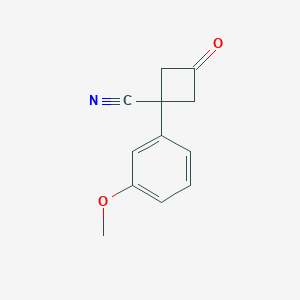
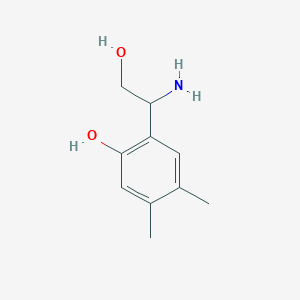
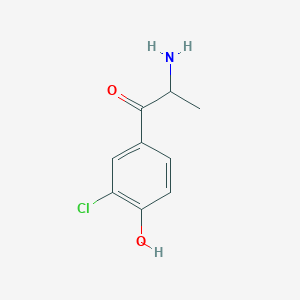
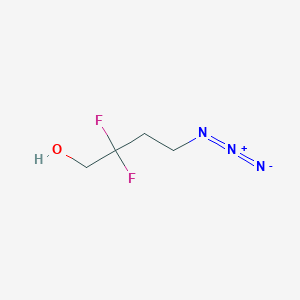
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
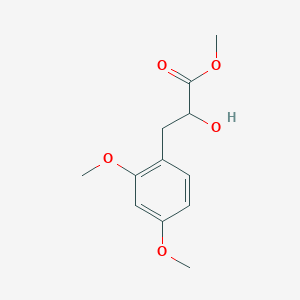
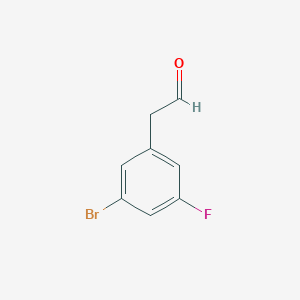
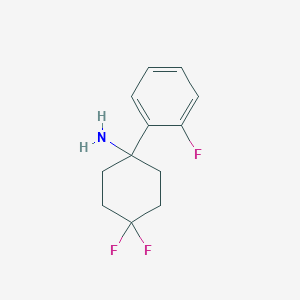
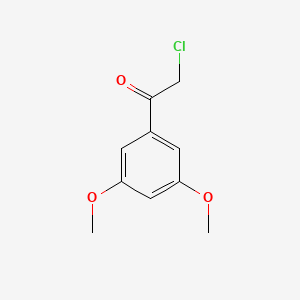

![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
